molecular formula C18H17NO2 B1253746 5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one CAS No. 103541-16-8

5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

Cat. No. B1253746
CAS RN: 103541-16-8
M. Wt: 279.3 g/mol
InChI Key: QVGJMLNUOQHRAS-UHFFFAOYSA-N
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Description

Cycloclausenamide belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond. Cycloclausenamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cycloclausenamide is primarily located in the membrane (predicted from logP). Outside of the human body, cycloclausenamide can be found in fruits. This makes cycloclausenamide a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of azetidines from imines using 2,3-dihydrofuran under high pressure leads to the production of related compounds, such as 6,7-diphenyl-2-oxa-7-azabicyclo[3.2.0]heptane, which highlights the chemical versatility and potential applications of these bicyclic compounds in synthetic chemistry (Oishi et al., 1998).

Photochemical Applications

  • The use of visible-light photocycloaddition for the synthesis of azabicyclo[3.2.0]heptanes, which are structurally similar to the compound , shows the potential for applying photochemical techniques in the creation of these compounds. This approach offers a more practical and efficient method compared to traditional UV light irradiation (Jirásek et al., 2017).

Medicinal Chemistry and Drug Design

  • The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their transformation into various carboxylates, which are structurally related to the compound , highlights its significance in drug design and synthesis of biologically active molecules (Mollet et al., 2012).

Structure-Activity Relationships in Biochemistry

  • Studies on the conformation and charge distribution of bicyclic β-lactams, including derivatives of azabicyclo[3.2.0]heptanes, provide insights into the structural aspects that influence their biological activity, especially as β-lactamase inhibitors (Fernández et al., 1992).

Biologically Active Compounds

  • Research on 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, which share structural similarities with the compound , has demonstrated their potential as anti-tumor agents. This suggests that similar bicyclic compounds could have significant therapeutic applications (Singh et al., 2003).

properties

CAS RN

103541-16-8

Product Name

5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

5-methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

InChI

InChI=1S/C18H17NO2/c1-19-15-14(12-8-4-2-5-9-12)17(18(19)20)21-16(15)13-10-6-3-7-11-13/h2-11,14-17H,1H3

InChI Key

QVGJMLNUOQHRAS-UHFFFAOYSA-N

SMILES

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

melting_point

164-166°C

physical_description

Solid

synonyms

cycloclausenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 2
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 3
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 4
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 5
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 6
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

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